molecular formula C13H19N3O2 B13203406 Tert-butyl 3-(4-methylpyrimidin-2-YL)azetidine-1-carboxylate

Tert-butyl 3-(4-methylpyrimidin-2-YL)azetidine-1-carboxylate

Cat. No.: B13203406
M. Wt: 249.31 g/mol
InChI Key: AYOKIKBGTWKYKX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-methylpyrimidin-2-YL)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) substituted at the 3-position with a 4-methylpyrimidin-2-yl group. The tert-butyl carbamate (Boc) group at the 1-position of the azetidine serves as a protective group, enhancing solubility and stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators, due to the pyrimidine moiety’s ability to engage in hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name

tert-butyl 3-(4-methylpyrimidin-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9-5-6-14-11(15-9)10-7-16(8-10)12(17)18-13(2,3)4/h5-6,10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOKIKBGTWKYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-methylpyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 4-methylpyrimidine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine ring in this compound undergoes selective oxidation. Key reagents and outcomes include:

Reaction ConditionsReagentsProductsReference
Room temperature, anhydrous DCMm-chloroperbenzoic acid (m-CPBA)Pyrimidine N-oxide derivative
0–5°C, controlled pHHydrogen peroxide (H₂O₂)Partial oxidation of methyl group to -CH₂OH

Mechanistic studies suggest that m-CPBA oxidizes the pyrimidine nitrogen via electrophilic attack, forming an N-oxide without disrupting the azetidine ring.

Reduction Reactions

The tert-butyl ester group is susceptible to reduction:

Reaction ConditionsReagentsProductsReference
Dry THF, refluxLithium aluminum hydride (LiAlH₄)3-(4-methylpyrimidin-2-yl)azetidine methanol
H₂ gas, Pd/C catalyst50 psi, 25°CSaturation of pyrimidine ring (partial)

LiAlH₄ reduces the ester to a primary alcohol while preserving the azetidine and pyrimidine structures. Catalytic hydrogenation shows limited activity due to the aromatic stability of the pyrimidine ring.

Hydrolysis Reactions

Hydrolysis of the tert-butyl ester is a critical deprotection step:

Reaction ConditionsReagentsProductsReference
HCl (4M), dioxane, 60°CAcidic hydrolysis3-(4-methylpyrimidin-2-yl)azetidine-1-carboxylic acid
NaOH (2M), MeOH/H₂O, 25°CBasic hydrolysisSodium carboxylate salt

Acidic conditions achieve near-quantitative conversion to the carboxylic acid, while basic hydrolysis forms stable salts.

Nucleophilic Substitution

The azetidine nitrogen participates in alkylation/acylation:

Reaction ConditionsReagentsProductsReference
K₂CO₃, DMF, 80°CBenzyl bromideN-benzyl azetidine derivative
EDC, DMAP, CH₂Cl₂Acetic anhydrideN-acetylated azetidine

These reactions proceed via SN2 mechanisms, with the azetidine’s strained ring enhancing reactivity .

Deprotection of the Tert-Butyl Group

The tert-butyl group is cleaved under strong acids:

Reaction ConditionsReagentsProductsReference
TFA/DCM (1:1), 25°C, 2 hrsTrifluoroacetic acid (TFA)Free azetidine-carboxylic acid

This step is essential for generating reactive intermediates in drug synthesis.

Cross-Coupling Reactions

The pyrimidine ring enables metal-catalyzed couplings:

Reaction ConditionsReagentsProductsReference
Pd(PPh₃)₄, K₂CO₃, DME, 100°CPhenylboronic acid4-phenylpyrimidine derivative
CuI, L-proline, DMSOThiophenol2-sulfanylpyrimidine analog

Suzuki and Ullmann-type couplings modify the pyrimidine ring for functional diversification .

Key Mechanistic Insights

  • Azetidine Reactivity : The four-membered ring’s strain (≈90° bond angles) enhances its susceptibility to nucleophilic attack and ring-opening reactions .

  • Pyrimidine Stability : The aromatic pyrimidine ring resists reduction but undergoes electrophilic substitution at the 5-position .

This compound’s multifunctional reactivity makes it invaluable in synthesizing bioactive molecules, particularly kinase inhibitors and protease modulators . Experimental protocols emphasize rigorous purification (e.g., column chromatography, recrystallization) to isolate high-purity products .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(4-methylpyrimidin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The azetidine ring is known for its bioactive properties, and the pyrimidine ring is a common motif in many biologically active molecules .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications, including as antiviral, antibacterial, and anticancer agents .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science .

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-methylpyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key References
Tert-butyl 3-(4-methylpyrimidin-2-YL)azetidine-1-carboxylate Azetidine + pyrimidine 4-methyl group on pyrimidine; Boc-protected azetidine
Tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate Azetidine + pyrimidine Pyrimidine lacks 4-methyl group; identical Boc-azetidine backbone
Tert-butyl (1-acetylpiperidin-4-yl)carbamate Piperidine Six-membered piperidine ring; acetylated amine at 4-position; Boc-protected
Tert-butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate Azetidine + quinoline Quinoline substituent with phenyl group; amino linkage to azetidine
Tert-butyl 3-(3-(2-acetamidoethyl)-5-methoxy-1H-indol-2-yl)azetidine-1-carboxylate Azetidine + indole Indole substituent with acetamidoethyl and methoxy groups; complex steric bulk

Key Observations :

  • Pyrimidine vs. In contrast, quinoline- or indole-containing analogs (e.g., compounds from and ) introduce aromatic bulk, which may improve hydrophobic interactions but reduce solubility.
  • Azetidine vs.

Biological Activity

Tert-butyl 3-(4-methylpyrimidin-2-YL)azetidine-1-carboxylate is a synthetic organic compound recognized for its potential biological activities. This article delves into its structure, synthesis, and biological implications, supported by research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C13H19N3O2
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 1236861-59-8

The compound features a tert-butyl ester group, a pyrimidine ring, and an azetidine core, which are crucial for its biological interactions. The specific methyl substitution on the pyrimidine ring may enhance its binding affinity to biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors such as 2-bromopyrimidine and tert-butyl 3-iodoazetidine-1-carboxylate. The reaction conditions often include palladium-catalyzed coupling reactions in organic solvents like tetrahydrofuran (THF) .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions such as cancer or neurodegenerative diseases .
  • Neuroprotective Effects : In vitro studies have shown that related compounds with similar structures can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, suggesting a potential role in Alzheimer's disease therapy .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which could be beneficial in reducing oxidative stress in various biological systems .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

StudyFindings
In Vitro Neuroprotection A compound with a similar structure inhibited Aβ aggregation by 85% at a concentration of 100 µM and improved cell viability of astrocytes exposed to Aβ .
Enzyme Activity Another study reported that related compounds acted as dual inhibitors of β-secretase and acetylcholinesterase, crucial for managing Alzheimer's disease .
Antioxidant Activity Research indicated that certain derivatives exhibited significant antioxidant activity with IC50 values indicating effective free radical scavenging .

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 3-(4-methylpyrimidin-2-yl)azetidine-1-carboxylate, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves multi-step protocols, leveraging azetidine and pyrimidine precursors. A key intermediate is tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes oxime formation followed by substitution with 4-methylpyrimidine. For example, tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate can be synthesized via hydroxylamine treatment of the ketone precursor ( ). Subsequent nucleophilic substitution or coupling reactions introduce the pyrimidine moiety. Solvent choice (e.g., dichloromethane or i-PrOH), catalysts (e.g., DMAP), and temperature control (0–20°C) are critical for yield optimization .

Basic: Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry, with distinct shifts for the azetidine ring (δ 3.5–4.5 ppm) and pyrimidine protons (δ 8.0–9.0 ppm).
  • X-ray Crystallography: SHELXL ( ) is widely used for structural refinement. For example, hydrogen-bonding patterns between the azetidine carbonyl and pyrimidine nitrogen can be resolved using high-resolution data. Twinning or disordered regions may require SHELXPRO for macromolecular interfaces .
  • Mass Spectrometry: HRMS (ESI+) validates molecular weight (e.g., [M+H]+ at m/z 235.28) .

Advanced: How can researchers resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer:
Discrepancies in crystallographic data (e.g., residual electron density or twinning) require iterative refinement. Strategies include:

  • Twinning Analysis: Use SHELXD to detect twinning operators and refine with HKLF5 data in SHELXL .
  • Hydrogen Bonding Validation: Apply graph set analysis () to distinguish intentional vs. accidental hydrogen bonds. For example, a C=O···N(pyrimidine) interaction (graph set S(6) ) confirms directional packing .
  • Disorder Modeling: Split occupancy refinement for flexible tert-butyl groups using PART instructions in SHELXL .

Advanced: What strategies optimize synthetic yield and purity of this compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while dichloromethane minimizes side reactions ( ).
  • Catalytic Systems: DMAP accelerates carbamate formation; Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce pyrimidine groups with >80% yield ( ).
  • Purification: Silica gel chromatography (hexane/EtOAc gradients) isolates the product. For persistent impurities (e.g., deprotected azetidine), preparative HPLC with C18 columns is recommended .

Advanced: How should researchers mitigate toxicity risks during handling and synthesis?

Methodological Answer:

  • Hazard Mitigation: Refer to SDS data ( ): Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315). Work in a fume hood to avoid respiratory exposure (H335).
  • Waste Management: Quench reactive intermediates (e.g., thiocyanate derivatives) with aqueous NaHCO3 before disposal .
  • Analytical Monitoring: Regular LC-MS checks for byproducts (e.g., tert-butyl degradation products) ensure reaction control .

Advanced: How can hydrogen-bonding networks influence the compound’s solid-state reactivity or stability?

Methodological Answer:
The tert-butyl carbamate and pyrimidine groups form robust hydrogen-bonding motifs. For example:

  • C=O···H–N(pyrimidine) Interactions: Stabilize crystal packing, reducing hygroscopicity ().
  • Graph Set Analysis: Identify motifs like R₂²(8) rings (two donors/two acceptors) to predict dissolution behavior. Disruption of these networks (e.g., via milling) may alter solubility .

Advanced: What analytical methods are effective for impurity profiling in scaled-up syntheses?

Methodological Answer:

  • HPLC-DAD/MS: Detect and quantify impurities (e.g., de-Boc derivatives or pyrimidine isomers) using reversed-phase methods (C18, 0.1% TFA in H2O/MeCN).
  • NMR DOSY: Differentiate oligomeric byproducts (e.g., azetidine dimers) via diffusion coefficients.
  • X-ray Powder Diffraction (XRPD): Monitor polymorphic changes during storage, which may affect bioavailability in drug development contexts .

Advanced: How does the compound’s stereoelectronic profile influence its reactivity in medicinal chemistry applications?

Methodological Answer:

  • Azetidine Ring Strain: The 4-membered ring’s angle strain enhances nucleophilic reactivity at the carbamate group, facilitating deprotection under mild acidic conditions (e.g., TFA/DCM) ( ).
  • Pyrimidine π-System: Participates in charge-transfer interactions with biological targets (e.g., kinase ATP pockets). DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict binding .

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